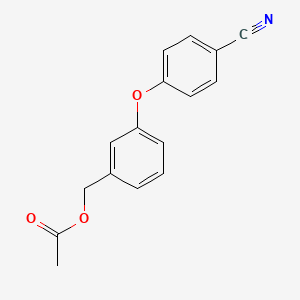

3-(4-Cyanophenoxy)benzyl Acetate

Description

Contextualization within Modern Chemical Research Paradigms

Modern chemical research is driven by the need for efficiency, selectivity, and sustainability in the synthesis of new chemical entities. The principles of green chemistry, which advocate for the use of milder reaction conditions and the reduction of waste, are increasingly influential. In this context, the development of synthetic routes that utilize stable yet reactive intermediates is paramount. The structural elements of 3-(4-Cyanophenoxy)benzyl Acetate (B1210297), particularly the ether linkage and the ester group, are common motifs in a vast array of biologically active molecules and functional materials. The presence of the cyano group further enhances its utility, providing a handle for a variety of chemical transformations.

Strategic Importance of 3-(4-Cyanophenoxy)benzyl Acetate as a Molecular Scaffold

The strategic importance of 3-(4-Cyanophenoxy)benzyl Acetate lies in its capacity to serve as a versatile molecular scaffold. A molecular scaffold is a core structure upon which a variety of substituents can be appended to create a library of related compounds. The diaryl ether core of this molecule provides a rigid yet conformationally flexible backbone, a desirable feature in the design of ligands for biological targets. The benzyl (B1604629) acetate moiety offers a site for further functionalization or for controlled release applications, where the ester can be hydrolyzed under specific conditions. The nitrile group is a particularly valuable functional group in medicinal chemistry and materials science. It can participate in cycloaddition reactions, be hydrolyzed to a carboxylic acid, or be reduced to an amine, opening up a wide range of synthetic possibilities.

A key aspect of its strategic importance is its role as an intermediate in the synthesis of more complex molecules. For instance, a closely related compound, 2-bromo-5-(4-cyanophenoxy)benzyl acetate, is a key intermediate in the synthesis of Crisaborole. google.com Crisaborole is a phosphodiesterase-4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis. google.com This highlights the potential of the 3-(4-cyanophenoxy)benzyl scaffold in the development of novel therapeutic agents. The synthesis of such intermediates often involves the coupling of a substituted phenol (B47542) with a halo-benzonitrile, followed by acetylation of the benzylic alcohol. google.com

Table 1: Key Properties of 3-(4-Cyanophenoxy)benzyl Acetate

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 267.28 g/mol |

| Appearance | |

| Melting Point | |

| Boiling Point | |

| Solubility |

Note: Physical property data for this specific compound is not widely available in public literature. The table is provided as a template for when such data becomes accessible.

Overview of Current Research Landscape on Related Aryl Ether and Benzyl Ester Systems

The broader research landscape of aryl ether and benzyl ester systems is vibrant and diverse. Aryl ethers are integral components of numerous natural products and pharmaceuticals, and significant research has been dedicated to the development of new methods for their synthesis. These methods often involve transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, which allow for the formation of the C-O bond under increasingly mild conditions.

Similarly, benzyl esters are widely utilized as protecting groups for carboxylic acids in organic synthesis due to their stability under a range of conditions and their facile removal by hydrogenolysis. chemicalbook.com Beyond their role as protecting groups, benzyl esters are also found in a variety of fragrances and flavoring agents. wikipedia.org Research in this area focuses on developing new and more efficient methods for their formation and cleavage.

The combination of these two functional groups within a single molecule, as seen in 3-(4-Cyanophenoxy)benzyl Acetate, creates a platform with a rich and varied reactivity profile. The interplay between the electron-withdrawing cyano group and the ether and ester functionalities can influence the reactivity of the aromatic rings and the benzylic position, opening up avenues for selective transformations.

Properties

CAS No. |

2990481-66-6 |

|---|---|

Molecular Formula |

C16H13NO3 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

[3-(4-cyanophenoxy)phenyl]methyl acetate |

InChI |

InChI=1S/C16H13NO3/c1-12(18)19-11-14-3-2-4-16(9-14)20-15-7-5-13(10-17)6-8-15/h2-9H,11H2,1H3 |

InChI Key |

PTPYPTHMNMQUMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=CC(=CC=C1)OC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Cyanophenoxy Benzyl Acetate

Historical Development of Synthetic Routes

The synthetic history of 3-(4-Cyanophenoxy)benzyl Acetate (B1210297) is intrinsically linked to the development of synthetic pyrethroids. The quest for potent and photostable insecticides spurred the exploration of various structural modifications of natural pyrethrins. This led to the discovery of the 3-phenoxybenzyl alcohol moiety as a crucial component in highly active synthetic pyrethroids like fenvalerate (B1672596), first marketed in 1976. nih.gov The synthesis of fenvalerate and its analogues necessitated the efficient preparation of intermediates such as 3-(4-Cyanophenoxy)benzyl Acetate.

Early synthetic strategies were largely based on established, classical reactions. The initial focus was on constructing the diaryl ether bond, followed by modifications to the benzyl (B1604629) portion of the molecule, culminating in the final esterification step. The development of these routes was driven by the need for reliable and scalable processes for the industrial production of agrochemicals. Over time, the synthetic focus has shifted towards more efficient and milder methods, particularly with the advent of transition metal catalysis.

Classical Approaches to the Formation of 3-(4-Cyanophenoxy)benzyl Acetate

The classical synthesis of 3-(4-Cyanophenoxy)benzyl Acetate is characterized by a multi-step approach, typically involving the formation of the diaryl ether followed by esterification. These methods, while robust, often require harsh reaction conditions.

Etherification Reactions in the Cyanophenoxy Moiety Formation

The formation of the 3-(4-cyanophenoxy)benzyl ether core is a critical step. Two primary classical methods have been employed for this transformation: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. nih.govresearchgate.net In the context of synthesizing the precursor 3-(4-cyanophenoxy)benzyl alcohol, this would typically involve the reaction of the sodium salt of 3-hydroxybenzyl alcohol with an activated aryl halide such as 4-chlorobenzonitrile (B146240) or 4-fluorobenzonitrile. The reaction is an SN2 nucleophilic substitution, and while effective for many ethers, the reactivity of the aryl halide can be a limiting factor, often requiring forcing conditions. nih.govresearchgate.net

The Ullmann condensation offers an alternative route to diaryl ethers and is particularly useful when the aryl halide is unreactive. nih.goviitk.ac.inorganic-chemistry.org This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a base. nih.goviitk.ac.inorganic-chemistry.org For the synthesis of the target ether, this would entail the reaction of a 3-halobenzyl derivative (e.g., 3-bromobenzyl alcohol or its protected form) with 4-cyanophenol. Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper. nih.gov However, the development of modified Ullmann-type reactions with improved catalysts and milder conditions has enhanced the utility of this method. nih.gov

| Reaction | Reactants | Reagents/Conditions | Product Moiety |

| Williamson Ether Synthesis | 3-Hydroxybenzyl alcohol, 4-Chlorobenzonitrile | Strong base (e.g., NaH), Polar aprotic solvent | 3-(4-Cyanophenoxy)benzyl |

| Ullmann Condensation | 3-Bromobenzyl acetate, 4-Cyanophenol | Copper catalyst, Base, High temperature | 3-(4-Cyanophenoxy)benzyl |

Esterification of the Benzyl Alcohol Precursor

Once the 3-(4-cyanophenoxy)benzyl alcohol intermediate is obtained, the final step is the formation of the acetate ester. This is a standard esterification reaction and can be achieved through several methods.

A common and straightforward method is the Fischer-Speier esterification , which involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. sciencemadness.org To drive the equilibrium towards the product, an excess of one of the reactants or the removal of water is typically employed. sciencemadness.org

Alternatively, for a more reactive approach, acetic anhydride (B1165640) can be used as the acylating agent. This reaction is often catalyzed by a base, such as pyridine, or a strong acid. The use of acetic anhydride generally leads to higher yields and faster reaction times compared to Fischer esterification.

Another method involves the use of acetyl chloride . This is a highly reactive acylating agent that readily reacts with alcohols to form esters. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

| Method | Reagents | Catalyst | Key Features |

| Fischer-Speier Esterification | 3-(4-Cyanophenoxy)benzyl alcohol, Acetic acid | Strong acid (e.g., H₂SO₄) | Reversible, often requires removal of water |

| Acylation with Acetic Anhydride | 3-(4-Cyanophenoxy)benzyl alcohol, Acetic anhydride | Base (e.g., Pyridine) or Acid | Generally high yielding and faster than Fischer |

| Acylation with Acetyl Chloride | 3-(4-Cyanophenoxy)benzyl alcohol, Acetyl chloride | Non-nucleophilic base | Highly reactive, rapid reaction |

Multi-Step Synthetic Sequences and Intermediate Transformations

For instance, a plausible multi-step synthesis could be:

Protection: Reaction of 3-hydroxybenzyl alcohol with a suitable protecting group (e.g., benzyl ether) to prevent side reactions at the hydroxyl group during the subsequent etherification step.

Etherification (Ullmann Condensation): Coupling of the protected 3-hydroxybenzyl derivative with 4-cyanophenol using a copper catalyst.

Deprotection: Removal of the protecting group to afford 3-(4-cyanophenoxy)benzyl alcohol.

Esterification: Acetylation of 3-(4-cyanophenoxy)benzyl alcohol using acetic anhydride or acetyl chloride to give the final product, 3-(4-Cyanophenoxy)benzyl Acetate.

The synthesis of fenvalerate, a related pyrethroid, often starts from 3-phenoxybenzaldehyde, which can be prepared through similar etherification strategies. nih.gov The aldehyde is then converted to the cyanohydrin, which is subsequently esterified. nih.gov This highlights the industrial importance of efficient routes to these cyanophenoxy benzyl intermediates.

Catalytic Strategies in the Synthesis of 3-(4-Cyanophenoxy)benzyl Acetate

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and sustainability. In the synthesis of 3-(4-Cyanophenoxy)benzyl Acetate, palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative to classical methods for the formation of the diaryl ether linkage.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Halide Precursors

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis variants, have revolutionized the formation of carbon-heteroatom bonds. These reactions offer milder conditions and broader substrate scope compared to the classical Ullmann condensation.

The synthesis of the 3-(4-cyanophenoxy)benzyl moiety can be achieved by the palladium-catalyzed coupling of an aryl halide or triflate with an alcohol. Specifically, the reaction would involve coupling 3-hydroxybenzyl alcohol (or a protected derivative) with an activated aryl species like 4-cyanophenyl bromide or 4-cyanophenyl triflate. The catalyst system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

A representative catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by deprotonation of the alcohol by a base to form an alkoxide. This alkoxide then undergoes transmetalation with the palladium complex, and subsequent reductive elimination yields the desired diaryl ether and regenerates the Pd(0) catalyst.

| Catalyst System | Reactants | Base | Solvent |

| Pd(OAc)₂ / Buchwald Ligand | 3-Hydroxybenzyl alcohol, 4-Bromobenzonitrile | Strong, non-nucleophilic base (e.g., NaOtBu) | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) |

| Pd₂(dba)₃ / Xantphos | 3-Bromobenzyl acetate, 4-Cyanophenol | Carbonate or Phosphate (B84403) base | Polar aprotic solvent (e.g., DMF, DMSO) |

The development of these catalytic methods has significantly advanced the synthesis of complex molecules like 3-(4-Cyanophenoxy)benzyl Acetate, providing more efficient and versatile routes that are amenable to a wider range of functional groups and reaction conditions.

Use of Transition Metal Catalysts in Specific Transformations

Transition metal catalysis plays a pivotal role in the formation of the crucial C-O (ether) bond in the synthesis of 3-(4-cyanophenoxy)benzyl acetate. The most relevant transformation is the Ullmann condensation, a copper-catalyzed reaction to form diaryl ethers. wikipedia.orgorganic-chemistry.org In a plausible synthetic route, this would involve the coupling of a 3-alkoxy- or 3-hydroxy-substituted benzyl precursor with a 4-halobenzonitrile.

A typical Ullmann-type reaction for this synthesis would involve reacting 4-iodobenzonitrile (B145841) with 3-hydroxybenzyl alcohol in the presence of a copper catalyst. nih.gov Modern iterations of the Ullmann reaction often employ soluble copper(I) salts, such as CuI, along with a ligand to enhance catalyst activity and a base to deprotonate the phenol. wikipedia.orgnih.gov The choice of ligand is critical, with diamines and phenanthroline derivatives showing particular efficacy in improving yields and lowering reaction temperatures. nih.gov

The general reaction can be depicted as:

Reactants: 3-hydroxybenzyl alcohol and 4-halobenzonitrile (e.g., 4-iodobenzonitrile or 4-bromobenzonitrile)

Catalyst: Copper(I) salt (e.g., CuI)

Ligand: e.g., Phenanthroline, N,N-dimethylglycine

Base: e.g., K₂CO₃, Cs₂CO₃

Solvent: High-boiling polar solvents like DMF, NMP, or nitrobenzene (B124822) wikipedia.org

The reaction proceeds via the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether. organic-chemistry.org While effective, traditional Ullmann conditions often require high temperatures (>200 °C). wikipedia.org However, the use of appropriate ligands can facilitate the reaction at significantly lower temperatures.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to C-O bond formation and present an alternative to copper-catalyzed methods. These reactions typically offer milder conditions and broader substrate scope.

Once the ether linkage is established, forming 3-(4-cyanophenoxy)benzyl alcohol, the final step is the acylation of the benzylic alcohol. This can also be facilitated by transition metal-based catalysts, although more commonly it is achieved through other means as discussed below.

Phase Transfer Catalysis in Ether or Ester Linkage Formation

Phase Transfer Catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.orgdalalinstitute.com This methodology is highly applicable to both the ether and ester formation steps in the synthesis of 3-(4-cyanophenoxy)benzyl acetate.

For Ether Linkage Formation (Williamson Ether Synthesis):

An alternative to the Ullmann condensation for forming the diaryl ether is a nucleophilic aromatic substitution (SNAr) or a Williamson-type synthesis. In this approach, the sodium or potassium salt of 3-hydroxybenzyl alcohol (or a protected variant) would react with 4-halobenzonitrile. The etherification can be significantly enhanced by using a phase transfer catalyst. slideshare.netnumberanalytics.com

The reaction would be carried out in a biphasic system (e.g., toluene/water). The base (e.g., NaOH) in the aqueous phase deprotonates the phenol. The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), then transports the phenoxide anion into the organic phase where it can react with the aryl halide. dalalinstitute.comresearchgate.net

Organic Phase: 4-halobenzonitrile, solvent (e.g., toluene)

Aqueous Phase: 3-hydroxybenzyl alcohol, base (e.g., NaOH)

Catalyst: Quaternary ammonium salt (e.g., R₄N⁺X⁻)

The use of PTC can lead to higher yields, milder reaction conditions, and reduced need for anhydrous solvents compared to traditional methods. crdeepjournal.org

For Ester Linkage Formation (Esterification):

Similarly, PTC can be employed for the esterification step. The reaction of the sodium or potassium salt of acetic acid with 3-(4-cyanophenoxy)benzyl bromide (which would be an intermediate if the synthesis starts with 3-(4-cyanophenoxy)benzaldehyde followed by reduction and bromination) can be catalyzed by a phase transfer catalyst. slideshare.net The carboxylate anion is transferred from the aqueous or solid phase to the organic phase to react with the benzyl halide.

A patent for the synthesis of benzyl esters describes using a graphene oxide immobilized quaternary ammonium salt as a catalyst for the reaction between a benzyl halide and a carboxylate in water, achieving high conversion and selectivity. google.com This highlights the potential for advanced PTC systems in this type of transformation.

Green Chemistry Principles in the Synthesis of 3-(4-Cyanophenoxy)benzyl Acetate

Applying green chemistry principles to the synthesis of 3-(4-cyanophenoxy)benzyl acetate aims to reduce the environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. alfa-chemistry.com

Solvent-Free Reaction Conditions and Sustainable Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Many traditional etherification and esterification reactions use high-boiling, polar aprotic solvents like DMF or NMP, which have significant health and environmental concerns. wikipedia.org

Solvent-Free Acylation: The final esterification step, the acylation of 3-(4-cyanophenoxy)benzyl alcohol, is a prime candidate for solvent-free conditions. Research has demonstrated the efficient acetylation of alcohols and phenols using acetic anhydride with a solid acid catalyst like zinc zirconium phosphate under solvent-free conditions, often with mild heating. researchgate.net

Sustainable Solvents: When a solvent is necessary, greener alternatives are preferred. For esterification, dimethyl carbonate (DMC) has been identified as a more sustainable option compared to traditional solvents like DCM and DMF. rsc.org Bio-derived solvents such as ethyl lactate (B86563) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are also gaining traction as replacements for conventional petrochemical solvents. wikipedia.orgyoutube.com For Williamson ether synthesis, the use of ionic liquids or deep eutectic solvents as the reaction medium can provide a greener alternative, often facilitating catalyst recycling and product separation. researchgate.net Water itself can be a green solvent, especially in PTC-mediated reactions or in "on water" Ullmann-type couplings, which have shown enhanced reactivity in some cases. organic-chemistry.org

Energy-Efficient Synthesis Protocols

Reducing energy consumption is another cornerstone of green chemistry. This can be achieved by lowering reaction temperatures or by using alternative energy sources that provide more efficient heating.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. numberanalytics.com In both Williamson ether synthesis and esterification, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. numberanalytics.comfrancis-press.com This is due to the efficient and uniform heating of the reaction mixture.

Catalysis at Lower Temperatures: The development of highly active catalysts for Ullmann and Williamson syntheses allows for reactions to be conducted at lower temperatures, thereby saving energy. For instance, modern ligand-supported copper catalysts can facilitate Ullmann couplings well below the traditionally required 200°C. nih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wikipedia.org Reactions with high atom economy are inherently greener as they generate less waste.

Addition vs. Substitution Reactions: Addition reactions are ideal in terms of atom economy as they incorporate all reactant atoms into the product. While the synthesis of 3-(4-cyanophenoxy)benzyl acetate primarily involves condensation (etherification) and substitution (acylation) reactions, which inherently generate by-products (e.g., water or salts), the choice of reagents can still impact atom economy.

For the esterification step, using acetic anhydride is more atom-economical than using acetyl chloride, as the latter generates HCl which must be neutralized, adding to the waste stream. An even better approach from an atom economy perspective would be a direct, catalytic addition of acetic acid to the benzylic alcohol, though this is often challenging and requires efficient water removal to drive the equilibrium.

Optimization of Reaction Conditions and Yield Enhancement for 3-(4-Cyanophenoxy)benzyl Acetate

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3-(4-cyanophenoxy)benzyl acetate, which in turn reduces waste and improves the economic viability of the synthesis. Key parameters to optimize include the choice of catalyst, solvent, base, temperature, and reaction time.

Optimization of Ether Synthesis (Ullmann Condensation):

For the Ullmann coupling, a systematic screening of catalysts, ligands, bases, and solvents is necessary.

| Parameter | Options | Rationale for Optimization |

| Copper Source | CuI, CuBr, Cu₂O, Cu(OAc)₂ | The copper source can influence catalytic activity and reaction rate. |

| Ligand | Phenanthroline, L-proline, N,N-dimethylglycine, various diamines | The ligand stabilizes the copper catalyst and enhances its solubility and reactivity, allowing for lower reaction temperatures. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to deprotonate the phenol. Cesium carbonate is often more effective but also more expensive. |

| Solvent | DMF, NMP, Dioxane, Toluene | The solvent must be able to solubilize the reactants and withstand the reaction temperature. Greener alternatives should be considered. rsc.org |

| Temperature | 80-180 °C | Lowering the temperature reduces energy consumption and minimizes side reactions. |

Table 1: Key Parameters for Optimization of Ullmann Condensation

Optimization of Esterification (Acylation):

The acylation of 3-(4-cyanophenoxy)benzyl alcohol can be optimized for yield and selectivity.

| Parameter | Options | Rationale for Optimization |

| Acylating Agent | Acetic anhydride, Acetyl chloride | Acetic anhydride is often preferred for its lower corrosivity (B1173158) and better atom economy. |

| Catalyst | DMAP, Sc(OTf)₃, Solid acids (e.g., zeolites, ion-exchange resins) | A catalyst can significantly accelerate the reaction, allowing for milder conditions. DMAP is highly effective but can be toxic. organic-chemistry.org |

| Base (if needed) | Pyridine, Triethylamine | A base is used to scavenge acid by-products, particularly when using acyl chlorides. |

| Solvent | Dichloromethane, Ethyl acetate, Dimethyl carbonate, Solvent-free | Choice of solvent affects reaction rate and ease of workup. Solvent-free conditions are ideal from a green chemistry perspective. researchgate.netrsc.org |

| Temperature | Room temperature to 60 °C | Mild temperatures are generally sufficient, especially with an effective catalyst. |

Table 2: Key Parameters for Optimization of Acylation Reaction

By systematically varying these parameters, it is possible to identify the optimal conditions that provide the highest yield and purity of 3-(4-cyanophenoxy)benzyl acetate while adhering to the principles of green and efficient chemistry. For example, a study on the acetylation of benzyl alcohol found that amine catalysts like DIPEA lead to the rapid formation of a key ketene (B1206846) intermediate, significantly accelerating the reaction. nih.gov Such mechanistic insights are invaluable for process optimization.

Chemical Reactivity and Derivatization of 3 4 Cyanophenoxy Benzyl Acetate

Transformations Involving the Nitrile Functional Group

The cyano (nitrile) group attached to the phenoxy ring is a key site for chemical modification, offering pathways to amides, carboxylic acids, amines, and heterocyclic structures.

Hydrolysis and Amidation Pathways

The nitrile group of 3-(4-Cyanophenoxy)benzyl Acetate (B1210297) can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. The reaction typically proceeds through an intermediate amide, which can sometimes be isolated under carefully controlled, milder conditions.

Acid-Catalyzed Hydrolysis: Treatment with a strong aqueous acid (e.g., H₂SO₄, HCl) and heat will convert the nitrile directly to a carboxylic acid, forming 3-(4-Carboxyphenoxy)benzyl Acetate .

Base-Catalyzed Hydrolysis: Reaction with an aqueous base (e.g., NaOH) followed by an acidic workup also yields the corresponding carboxylic acid. Note that under harsh basic conditions, the ester linkage may also be cleaved.

Partial Hydrolysis to Amide: The conversion can be stopped at the amide stage (3-(4-Carbamoylphenoxy)benzyl Acetate ) using reagents like hydrogen peroxide in a basic solution or by using certain acid catalysts with controlled reaction times and temperatures.

| Starting Material | Reagents/Conditions | Product |

| 3-(4-Cyanophenoxy)benzyl Acetate | H₃O⁺, heat | 3-(4-Carboxyphenoxy)benzyl Acetate |

| 3-(4-Cyanophenoxy)benzyl Acetate | 1. NaOH(aq), heat 2. H₃O⁺ | 3-(4-Carboxyphenoxy)benzyl Acetate |

| 3-(4-Cyanophenoxy)benzyl Acetate | H₂O₂, NaOH, heat | 3-(4-Carbamoylphenoxy)benzyl Acetate |

Reduction Reactions of the Cyano Group

The nitrile functionality can be readily reduced to a primary amine, providing a synthetic handle for further derivatization, such as amidation or alkylation.

Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) over a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). This process converts the nitrile to 3-(4-(Aminomethyl)phenoxy)benzyl Acetate .

Chemical Reduction: Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are effective for reducing nitriles to primary amines. However, these strong reducing agents will also simultaneously reduce the acetate ester to the corresponding alcohol, yielding (4-((3-(Hydroxymethyl)phenoxy)methyl)phenyl)methanamine .

| Starting Material | Reagents/Conditions | Product |

| 3-(4-Cyanophenoxy)benzyl Acetate | H₂, Pd/C or Raney Ni | 3-(4-(Aminomethyl)phenoxy)benzyl Acetate |

| 3-(4-Cyanophenoxy)benzyl Acetate | 1. LiAlH₄, Et₂O 2. H₂O | (4-((3-(Hydroxymethyl)phenoxy)methyl)phenyl)methanamine |

Cycloaddition Chemistry of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form heterocyclic systems. A common example is the [3+2] cycloaddition with azides to form tetrazoles, which are considered bioisosteres of carboxylic acids in medicinal chemistry.

Tetrazole Formation: Reaction with sodium azide (B81097) (NaN₃) and a Lewis acid or an ammonium (B1175870) salt (e.g., NH₄Cl) in a suitable solvent like DMF converts the nitrile group into a tetrazole ring, yielding 5-(4-(3-(Acetoxymethyl)phenoxy)phenyl)-1H-tetrazole .

| Starting Material | Reagents/Conditions | Product |

| 3-(4-Cyanophenoxy)benzyl Acetate | NaN₃, NH₄Cl, DMF | 5-(4-(3-(Acetoxymethyl)phenoxy)phenyl)-1H-tetrazole |

Reactions at the Acetate Ester Moiety

The benzyl (B1604629) acetate portion of the molecule is also susceptible to chemical transformation, primarily through reactions involving the electrophilic carbonyl carbon of the ester.

Ester Hydrolysis and Transesterification Reactions

The ester linkage can be cleaved through hydrolysis or converted to a different ester via transesterification. archive.org

Hydrolysis: This reaction, which can be catalyzed by either acid or base, cleaves the ester to produce 3-(4-Cyanophenoxy)benzyl alcohol and acetic acid (or its conjugate base). nih.govwho.int Enzymatic hydrolysis is also a viable method; lipases have been used for the asymmetric hydrolysis of similar compounds, which could allow for the kinetic resolution of a racemic mixture if the alcohol were chiral. googleapis.com

Transesterification: In the presence of an alcohol and an acid or base catalyst, the acetyl group can be exchanged for a different alkoxy group. For example, reacting the compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield 3-(4-Cyanophenoxy)benzyl Methanoate .

| Reaction Type | Reagents/Conditions | Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 3-(4-Cyanophenoxy)benzyl alcohol + Acetic Acid |

| Base-Catalyzed Hydrolysis | 1. NaOH(aq), heat 2. H₃O⁺ | 3-(4-Cyanophenoxy)benzyl alcohol + Acetic Acid |

| Transesterification | CH₃OH, H₂SO₄ (cat.) | 3-(4-Cyanophenoxy)benzyl Methanoate + Ethanol |

Nucleophilic Additions and Substitutions at the Carbonyl Center

The carbonyl carbon of the acetate group is an electrophilic site that undergoes nucleophilic acyl substitution. masterorganicchemistry.com This is a key reaction for modifying the ester functionality.

Reduction to an Alcohol: Similar to the reduction of the nitrile, strong reducing agents like LiAlH₄ will reduce the ester. This reaction cleaves the acyl-oxygen bond and reduces the carbonyl to a methylene (B1212753) group, yielding 3-(4-Cyanophenoxy)benzyl alcohol .

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) are potent nucleophiles that attack the carbonyl carbon. This results in the addition of two equivalents of the organometallic reagent and, after an acidic workup, produces a tertiary alcohol. For instance, reaction with excess methylmagnesium bromide would lead to the formation of 2-(3-(4-cyanophenoxy)phenyl)propan-2-ol after cleavage of the acetate group.

| Starting Material | Reagents/Conditions | Product |

| 3-(4-Cyanophenoxy)benzyl Acetate | 1. LiAlH₄, Et₂O 2. H₂O | 3-(4-Cyanophenoxy)benzyl alcohol |

| 3-(4-Cyanophenoxy)benzyl Acetate | 1. CH₃MgBr (excess), Et₂O 2. H₃O⁺ | 2-(3-(4-cyanophenoxy)phenyl)propan-2-ol |

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitutions

The two aromatic rings of 3-(4-Cyanophenoxy)benzyl Acetate exhibit different reactivities towards electrophilic and nucleophilic substitution reactions due to the nature of their substituents. The phenoxy ring is influenced by the electron-donating ether oxygen and the electron-withdrawing cyano group. The benzyl ring is primarily affected by the deactivating acetyl group attached to the benzylic oxygen.

Bromination and Other Halogenation Reactions on Aromatic Systems

Electrophilic halogenation, such as bromination, is a fundamental reaction for introducing a handle for further chemical modifications. The regioselectivity of this reaction on 3-(4-Cyanophenoxy)benzyl Acetate is dictated by the directing effects of the substituents on each ring.

On the 4-cyanophenoxy ring, the ether oxygen is an activating, ortho, para-directing group due to its ability to donate a lone pair of electrons through resonance. Conversely, the cyano group is a strongly deactivating, meta-directing group due to its inductive electron-withdrawing effect and resonance. In cases of competing directing effects, the activating group generally governs the position of substitution. Therefore, electrophilic bromination is predicted to occur at the positions ortho to the phenoxy oxygen. Since the para position is already substituted with the cyano group, bromination would be directed to the C2' and C6' positions of the cyanophenoxy ring.

The benzyl acetate moiety's influence on the second aromatic ring is primarily deactivating due to the electron-withdrawing nature of the ester group. This deactivation is transmitted through the benzylic methylene and the ether linkage. Consequently, the benzyl ring is less susceptible to electrophilic substitution compared to the cyanophenoxy ring. If forced, the substitution would likely occur at the positions meta to the benzylic acetate group.

A similar regioselectivity has been observed in the bromination of other substituted aromatic compounds. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) with N-bromosuccinimide (NBS) shows selective substitution on the activated ring. researchgate.net In the case of 3-(4-Cyanophenoxy)benzyl Acetate, the higher electron density on the phenoxy ring makes it the more probable site for initial halogenation.

Table 1: Predicted Regioselectivity of Bromination on 3-(4-Cyanophenoxy)benzyl Acetate

| Aromatic Ring | Substituents | Predicted Position of Bromination | Rationale |

| 4-Cyanophenoxy | -O- (activating, o,p-directing), -CN (deactivating, m-directing) | C2' and C6' | The activating ether group directs substitution to the ortho positions. |

| Benzyl | -CH₂OAc (weakly deactivating, o,p-directing) | C2, C4, C6 | The weakly deactivating group directs to ortho and para positions, but the ring is less reactive than the other. |

Directed Ortho Metalation (DOM) Strategies (if applicable)

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.gov This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. nih.govnih.gov The resulting aryllithium species can then be quenched with various electrophiles. organic-chemistry.org

For 3-(4-Cyanophenoxy)benzyl Acetate, the ether oxygen of the diphenyl ether linkage is a potential DMG. nih.gov The coordination of the lithium base to the oxygen atom would facilitate the deprotonation of the adjacent C-H bonds. Therefore, lithiation is expected to occur at the C2' and C6' positions of the 4-cyanophenoxy ring. The ester functionality on the benzyl portion of the molecule could also potentially direct metalation, although the ether oxygen is generally a more effective DMG in such systems. uwindsor.ca A study on the ortho-lithiation of N-pivaloylanilines demonstrates the effectiveness of amide groups as DMGs, which are structurally related to the ester in terms of having a carbonyl oxygen that can coordinate with the lithium reagent. acs.org

However, the presence of multiple potential reaction sites, including the benzylic protons and the ester carbonyl, could lead to competing reactions. For instance, strong bases can react with the ester group. Careful selection of the organolithium reagent and reaction conditions would be crucial to achieve selective ortho-metalation. organic-chemistry.org

Electrophilic Aromatic Substitution Patterns

The 4-cyanophenoxy ring is activated by the ether oxygen and deactivated by the cyano group. The activating effect of the oxygen atom, being an ortho, para-director, will dominate, making the positions C2' and C6' the most susceptible to electrophilic attack. libretexts.org The benzyl ring is deactivated by the ester group, making it less reactive towards electrophiles. acs.orgresearchgate.net Therefore, in a competitive situation, electrophilic substitution will preferentially occur on the 4-cyanophenoxy ring.

This prediction is consistent with studies on other substituted diaryl ethers where the more activated ring undergoes substitution. For example, in the electrophilic substitution of 2,4-dimethylphenol, the hydroxyl group strongly directs the incoming electrophile.

Palladium-Mediated Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of 3-(4-Cyanophenoxy)benzyl Acetate, obtained through reactions like bromination, can serve as precursors for a wide range of palladium-mediated transformations.

Borylation of Brominated Precursors and Subsequent Cross-Couplings

A brominated derivative of 3-(4-Cyanophenoxy)benzyl Acetate can be converted to a boronic acid or a boronate ester through a palladium-catalyzed borylation reaction, such as the Miyaura borylation. wikipedia.orgorganic-chemistry.org This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, a base, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govorganic-chemistry.org

The resulting boronate ester is a versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions. researchgate.netrsc.org This reaction allows for the formation of a new carbon-carbon bond by coupling the boronate ester with an organic halide or triflate in the presence of a palladium catalyst and a base. This strategy provides access to a wide array of derivatives where the bromine atom is replaced by an aryl, heteroaryl, or vinyl group.

Table 2: Representative Conditions for Miyaura Borylation and Suzuki-Miyaura Coupling of Aryl Bromides

| Reaction | Substrate | Catalyst/Ligand | Base | Boron Source/Coupling Partner | Solvent | Temp (°C) | Yield (%) |

| Borylation | 4-Bromoanisole | PdCl₂(dppf) / dppf | KOAc | B₂pin₂ | Dioxane | 80 | 85 |

| Borylation | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | B₂pin₂ | Toluene | 100 | 92 |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Bromodiphenyl ether | Toluene/EtOH/H₂O | 100 | 95 |

| Suzuki Coupling | 4-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 2-Bromo-4'-cyanodiphenyl ether | Dioxane | 100 | 88 |

Note: The data in this table is illustrative and based on reactions with similar substrates. Actual conditions and yields for derivatives of 3-(4-Cyanophenoxy)benzyl Acetate may vary.

Other Carbon-Carbon Bond Forming Reactions

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed for the derivatization of halogenated 3-(4-Cyanophenoxy)benzyl Acetate.

The Heck reaction allows for the coupling of an aryl or benzyl halide with an alkene to form a new substituted alkene. organic-chemistry.orgwikipedia.org A brominated derivative of the target molecule could be reacted with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base to introduce a vinyl group. nih.govnih.gov

The Sonogashira coupling is another powerful method for forming carbon-carbon bonds, specifically between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgmdpi.comlibretexts.org This reaction, typically co-catalyzed by palladium and copper, would enable the introduction of an alkynyl moiety onto the aromatic ring of 3-(4-Cyanophenoxy)benzyl Acetate. organic-chemistry.orgresearchgate.net

Table 3: Representative Conditions for Heck and Sonogashira Couplings of Aryl Halides

| Reaction | Substrate | Catalyst/Co-catalyst | Base | Coupling Partner | Solvent | Temp (°C) | Yield (%) |

| Heck | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Et₃N | Styrene | DMF | 100 | 90 |

| Heck | 3-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Ethyl acrylate | Acetonitrile | 80 | 85 |

| Sonogashira | 4-Iodobenzonitrile (B145841) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Phenylacetylene | THF | RT | 95 |

| Sonogashira | 1-Bromo-4-phenoxybenzene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | 1-Heptyne | Toluene | 90 | 82 |

Note: The data in this table is illustrative and based on reactions with similar substrates. Actual conditions and yields for derivatives of 3-(4-Cyanophenoxy)benzyl Acetate may vary.

Advanced Spectroscopic and Structural Elucidation of 3 4 Cyanophenoxy Benzyl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 3-(4-Cyanophenoxy)benzyl Acetate (B1210297), a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) chemical shifts, offering deep insights into its electronic environment and connectivity.

The ¹H NMR spectrum of 3-(4-Cyanophenoxy)benzyl Acetate is anticipated to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the benzylic methylene (B1212753) protons, and the methyl protons of the acetate group. The protons on the 4-cyanophenoxy ring are expected to show a characteristic AA'BB' system, while the protons on the 3-substituted benzyl (B1604629) ring would present a more complex splitting pattern.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the nitrile carbon, the ester carbonyl carbon, and the various aromatic and aliphatic carbons. While specific experimental data for 3-(4-Cyanophenoxy)benzyl Acetate is not widely published, data from analogous compounds, such as benzyl 4-cyanobenzoate, can provide valuable predictive insights. For instance, in a related structure, the benzylic CH₂ group appears around 5.39 ppm in the ¹H NMR and 67.44 ppm in the ¹³C NMR spectrum. rsc.org

To achieve a complete and unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial. A COSY spectrum would reveal the coupling relationships between adjacent protons within the same spin system, helping to trace the connectivity within the aromatic rings. The HSQC spectrum would correlate each proton signal with its directly attached carbon atom, while the HMBC spectrum would show correlations between protons and carbons over two or three bonds, which is instrumental in connecting the different fragments of the molecule, such as the benzyl acetate moiety to the cyanophenoxy group through the ether linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-(4-Cyanophenoxy)benzyl Acetate (Predicted values based on analogous structures)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetate CH₃ | ~2.1 | ~21.0 |

| Benzylic CH₂ | ~5.1 | ~66.0 |

| C=O (Ester) | - | ~170.0 |

| C≡N (Nitrile) | - | ~118.0 |

| Aromatic CHs | 7.0 - 7.8 | 115.0 - 160.0 |

Note: These are predicted values and may vary in an actual experimental setting.

The choice of solvent can significantly influence the chemical shifts and, in some cases, the preferred conformation of a molecule in solution. Solvents can interact with the solute through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and aromatic solvent-induced shifts (ASIS). For 3-(4-Cyanophenoxy)benzyl Acetate, using solvents of varying polarity, such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and benzene-d₆ (C₆D₆), would likely induce noticeable changes in the proton and carbon chemical shifts.

For instance, the polar nitrile and ester groups may interact differently with polar versus non-polar solvents, leading to shifts in the signals of nearby protons. Aromatic solvents like benzene-d₆ are known to cause upfield shifts for protons situated above the plane of the benzene (B151609) ring due to its diamagnetic anisotropy. Studying these solvent effects can provide valuable information about the molecule's 3D structure and the accessibility of different parts of the molecule to the solvent.

Infrared and Raman Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 3-(4-Cyanophenoxy)benzyl Acetate is expected to show strong absorption bands corresponding to the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), the C=O stretch of the ester group (around 1735-1750 cm⁻¹), and the C-O stretches of the ether and ester linkages (in the 1000-1300 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic rings and the C≡N bond should give rise to strong Raman signals.

Table 2: Expected Vibrational Frequencies (cm⁻¹) for 3-(4-Cyanophenoxy)benzyl Acetate

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C≡N Stretch | 2220 - 2240 (strong) | 2220 - 2240 (strong) |

| C=O Stretch (Ester) | 1735 - 1750 (strong) | 1735 - 1750 (weak) |

| C-O-C Stretch (Ether) | 1200 - 1300 (strong) | |

| Aromatic C=C Stretch | 1400 - 1600 (multiple bands) | 1400 - 1600 (multiple bands) |

| Aromatic C-H Stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For 3-(4-Cyanophenoxy)benzyl Acetate (C₁₆H₁₃NO₃), the calculated exact mass can be compared with the experimentally determined value to a high degree of precision, confirming the elemental composition.

Fragmentation studies, typically performed using techniques like tandem mass spectrometry (MS/MS), can elucidate the structure by showing how the molecule breaks apart. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. For 3-(4-Cyanophenoxy)benzyl Acetate, characteristic fragment ions would be expected from the cleavage of the ester bond, leading to the formation of a benzyl cation or a cyanophenoxy-substituted benzyl cation, and the loss of acetic acid or ketene (B1206846). The fragmentation pattern of benzyl acetate, a related compound, often shows a prominent peak corresponding to the tropylium (B1234903) ion (m/z 91) and a peak for the acetyl cation (m/z 43).

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While a crystal structure for 3-(4-Cyanophenoxy)benzyl Acetate itself may not be publicly available, the analysis of derivatives can provide invaluable information about bond lengths, bond angles, and torsion angles in the solid state. X-ray crystallography of a suitable crystalline derivative would offer a definitive three-dimensional model of the molecule.

In a hypothetical crystal structure of a derivative, one would expect to observe bond lengths and angles consistent with the hybridization of the atoms involved. For instance, the C-C bond lengths in the aromatic rings would be intermediate between single and double bonds, and the bond angles would be close to 120°. The geometry around the ester group would be planar.

Polymorphism and Crystalline Forms Analysis

The investigation of polymorphism, the ability of a compound to exist in more than one crystalline form, is contingent upon experimental studies. Techniques such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and single-crystal X-ray diffraction are employed to identify and characterize different polymorphs.

As no published studies on the crystallization or solid-state characterization of 3-(4-cyanophenoxy)benzyl acetate were identified, there is no information available regarding its potential polymorphic forms. Therefore, an analysis of its polymorphism and crystalline forms cannot be presented.

Computational and Theoretical Investigations of 3 4 Cyanophenoxy Benzyl Acetate

Quantum Chemical Calculations

Specific data from quantum chemical calculations for 3-(4-Cyanophenoxy)benzyl Acetate (B1210297) are not available in published research.

There are no published studies detailing the use of Density Functional Theory (DFT) for the geometry optimization and electronic structure analysis of 3-(4-Cyanophenoxy)benzyl Acetate.

No literature was found that employs Hartree-Fock or post-Hartree-Fock methods for the prediction of properties of 3-(4-Cyanophenoxy)benzyl Acetate.

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

Detailed analysis of the electronic properties and Frontier Molecular Orbitals (HOMO-LUMO) for 3-(4-Cyanophenoxy)benzyl Acetate has not been reported.

There are no available studies that present data on the charge distribution or electrostatic potential maps for 3-(4-Cyanophenoxy)benzyl Acetate.

No computational studies predicting the spectroscopic parameters of 3-(4-Cyanophenoxy)benzyl Acetate have been published.

Reaction Mechanism Elucidation through Computational Modeling

No computational models have been found in the scientific literature that elucidate the reaction mechanisms involving 3-(4-Cyanophenoxy)benzyl Acetate.

Transition State Calculations for Esterification and Etherification

The formation of 3-(4-cyanophenoxy)benzyl acetate involves two key bond-forming reactions: the creation of an ester linkage and a diaryl ether linkage. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of these reactions by calculating the energies of reactants, products, and the transition states that separate them.

Esterification: The ester group is typically formed via the reaction of 3-(4-cyanophenoxy)benzyl alcohol with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). This can be catalyzed by either acid or base. Transition state calculations for such reactions focus on identifying the highest energy point along the reaction coordinate. For an acid-catalyzed mechanism, this involves protonation of the carbonyl oxygen of the acetic acid, followed by nucleophilic attack by the benzyl (B1604629) alcohol. For a base-catalyzed reaction using a reagent like acetyl chloride, the calculations would model the nucleophilic attack of the alcohol on the carbonyl carbon. These calculations can reveal the activation energy, providing a quantitative measure of the reaction's kinetic feasibility.

Below is a hypothetical data table illustrating the kind of results obtained from DFT calculations (e.g., at the ωB97X-D/6-311G(d,p) level of theory) for the key transition states in the synthesis of 3-(4-cyanophenoxy)benzyl acetate.

| Reaction Step | Reactants | Transition State (TS) | Activation Energy (kcal/mol) |

|---|---|---|---|

| Esterification (Acid-Catalyzed) | 3-(4-cyanophenoxy)benzyl alcohol + Protonated Acetic Acid | TSEster | 15.2 |

| Etherification (Ullmann Coupling) | Cu(I)-phenoxide complex + 4-bromobenzonitrile | TSEther | 22.5 |

Catalytic Cycle Analysis in Palladium-Mediated Processes

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, are powerful methods for forming diaryl ethers. acs.org A computational analysis of a hypothetical palladium-catalyzed synthesis of 3-(4-cyanophenoxy)benzyl acetate from a suitable aryl halide and 3-hydroxybenzyl acetate would involve mapping the entire catalytic cycle.

The generally accepted mechanism for the Buchwald-Hartwig C-O coupling involves three main stages:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromobenzonitrile) to form a Pd(II) intermediate.

Metathesis/Ligand Exchange: The alcohol (3-hydroxybenzyl acetate) coordinates to the palladium center, often facilitated by a base which deprotonates the alcohol to make it a more potent nucleophile.

Reductive Elimination: The C-O bond is formed as the diaryl ether product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The following interactive table presents a plausible energy profile for a palladium-catalyzed synthesis of the target molecule, with energies relative to the separated reactants.

| Step | Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| 1 | Pd(0)L2 + Ar-X + R-OH | Initial Reactants | 0.0 |

| 2 | TSOA | Oxidative Addition Transition State | +18.5 |

| 3 | (Ar)Pd(II)(X)L2 | Oxidative Addition Product | -5.0 |

| 4 | TSLE | Ligand Exchange Transition State | +8.2 |

| 5 | (Ar)Pd(II)(OR)L2 | Alkoxide Complex | -2.5 |

| 6 | TSRE | Reductive Elimination Transition State | +12.7 |

| 7 | Pd(0)L2 + Ar-O-R | Final Product + Regenerated Catalyst | -15.8 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are ideal for studying reactions, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule over time. nih.gov An MD simulation of 3-(4-cyanophenoxy)benzyl acetate, either in a solvent or in a condensed phase, can provide valuable information about its structural flexibility and how it interacts with its environment. nih.gov

Conformational Analysis: The flexibility of 3-(4-cyanophenoxy)benzyl acetate is primarily determined by the rotation around several key single bonds, which can be described by dihedral angles. The most significant of these are the C-O-C-C dihedral angle of the ether linkage and the C-C-O-C dihedral angle of the ester linkage. By running an MD simulation for a sufficient length of time (typically nanoseconds to microseconds), it is possible to sample the accessible conformations of the molecule and generate a statistical distribution of these dihedral angles. utah.edudntb.gov.ua This analysis reveals the most stable conformations and the energy barriers between them.

Intermolecular Interactions: In a condensed phase, the properties of 3-(4-cyanophenoxy)benzyl acetate are governed by its interactions with neighboring molecules. MD simulations can quantify these interactions, which are typically divided into van der Waals (dispersive) and electrostatic (Coulombic) components. acs.org The polar cyano and ester groups are expected to lead to significant dipole-dipole interactions, which will influence the packing of the molecules in a solid or liquid state. The simulation can calculate the average interaction energy between molecular pairs, providing insight into the cohesive forces of the material.

The tables below present hypothetical data from a 100 ns MD simulation of 3-(4-cyanophenoxy)benzyl acetate in a simulated amorphous state.

Table 5.4.1: Dihedral Angle Distribution

| Dihedral Angle | Description | Most Probable Angle(s) (degrees) | Population (%) |

|---|---|---|---|

| φ1 (Ar-O-CH2-Ar) | Rotation around ether C-O bond | 120, -120 | 45, 43 |

| φ2 (O=C-O-CH2) | Rotation around ester O-C bond | 180 | 95 |

Table 5.4.2: Average Intermolecular Interaction Energies

| Interaction Type | Average Energy (kcal/mol) | Description |

|---|---|---|

| Van der Waals | -8.5 | Dispersive forces contributing to cohesion |

| Electrostatic | -4.2 | Interactions due to permanent dipoles |

| Total | -12.7 | Overall cohesive energy |

Applications of 3 4 Cyanophenoxy Benzyl Acetate in Non Biological Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The molecular architecture of 3-(4-Cyanophenoxy)benzyl acetate (B1210297) makes it a versatile precursor in multi-step organic syntheses. The acetate group can serve as a protecting group for the benzylic alcohol, which can be deprotected under specific conditions to allow for further chemical transformations.

3-(4-Cyanophenoxy)benzyl acetate is a precursor to 3-(4-cyanophenoxy)benzyl alcohol. This alcohol is a crucial component in the synthesis of various ester derivatives. The general synthetic pathway involves the hydrolysis of the acetate group to yield the alcohol, which is then esterified with a suitable carboxylic acid to produce the target molecule. This strategy is analogous to the well-established use of 3-phenoxybenzyl alcohol in the synthesis of a wide range of compounds, including pyrethroid insecticides. nih.govcapes.gov.brnih.gov The introduction of a cyano group on the phenoxy ring in 3-(4-Cyanophenoxy)benzyl acetate is a strategic modification that can influence the electronic properties and biological activity of the final products.

The synthesis of these advanced chemical entities can be summarized in the following reaction scheme:

Table 1: Generalized Synthesis of Advanced Esters from 3-(4-Cyanophenoxy)benzyl Acetate

| Step | Reactant(s) | Reagent/Condition | Product | Purpose |

| 1 | 3-(4-Cyanophenoxy)benzyl Acetate | Base or Acid Hydrolysis | 3-(4-Cyanophenoxy)benzyl Alcohol | Deprotection of the alcohol |

| 2 | 3-(4-Cyanophenoxy)benzyl Alcohol, R-COOH | Esterification (e.g., Fischer, Steglich) | 3-(4-Cyanophenoxy)benzyl Ester of R-COOH | Formation of the final product |

Note: R-COOH represents a generic carboxylic acid.

This two-step process allows for the modular synthesis of a library of compounds with varying "R" groups, enabling the exploration of structure-activity relationships.

The distinct functional groups within 3-(4-Cyanophenoxy)benzyl acetate allow it to act as a building block for multifunctional molecules. The nitrile group (C≡N) can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, providing further points for molecular elaboration. For instance, the synthesis of molecules containing both an ester linkage and a primary amine can be envisioned, leading to compounds with potential applications in coordination chemistry or as monomers for specific types of polymers.

Potential Applications in Advanced Materials

The structural features of 3-(4-Cyanophenoxy)benzyl acetate also suggest its potential utility in the field of materials science.

Chemical suppliers have categorized 3-(4-Cyanophenoxy)benzyl acetate as a material building block for polymer science. nih.gov The molecule can potentially be used as a monomer in polymerization reactions. For example, after hydrolysis to the corresponding alcohol, it could be used in the synthesis of polyesters or polyethers. The presence of the polar cyano group in the resulting polymer could influence its bulk properties, such as solubility, thermal stability, and dielectric constant.

Table 2: Potential Polymerization Reactions Involving 3-(4-Cyanophenoxy)benzyl Moiety

| Polymer Type | Monomer(s) | Potential Properties |

| Polyester | 3-(4-Cyanophenoxy)benzyl Alcohol, Diacid Chloride | Enhanced thermal stability, specific optical properties |

| Polyether | 3-(4-Cyanophenoxy)benzyl Alcohol (self-condensation or with other diols) | Modified refractive index, increased polarity |

The presence of aromatic rings and a cyano group suggests that 3-(4-Cyanophenoxy)benzyl acetate could be a precursor for materials used in organic electronics. nih.gov The cyanophenoxy moiety is an electron-withdrawing group, which can be a desirable feature in the design of n-type organic semiconductors. After suitable modification, derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The potential for aggregation-induced emission is another area of interest, where the molecular structure could lead to enhanced light emission in the solid state. nih.gov

Development of Analytical Standards and Reference Materials

The establishment of 3-(4-Cyanophenoxy)benzyl Acetate as an analytical standard involves a meticulous process of synthesis, purification, and comprehensive characterization to confirm its chemical identity and determine its purity with a high degree of certainty. The primary purpose of such a standard is to serve as a benchmark for qualitative and quantitative analyses, ensuring that other batches of the compound or products containing it meet specified quality criteria.

The development process typically begins with the chemical synthesis of the compound. A common route involves the esterification of 3-(4-cyanophenoxy)benzyl alcohol with acetic anhydride (B1165640) or acetyl chloride. The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) to ensure the complete conversion of the starting materials.

Following synthesis, the crude 3-(4-Cyanophenoxy)benzyl Acetate undergoes rigorous purification, often employing methods such as column chromatography or recrystallization to remove unreacted starting materials, by-products, and other impurities. The effectiveness of the purification process is a critical determinant of the final purity of the reference material.

Once purified, the compound's identity and structure are unequivocally confirmed using a suite of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate the molecular structure, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm the molecular weight.

The purity of the candidate reference material is then quantitatively assessed using high-performance analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, capable of separating and quantifying trace impurities. Gas Chromatography (GC), where applicable based on the compound's volatility and thermal stability, can also be employed. The purity is typically expressed as a mass fraction or percentage, with a detailed uncertainty budget.

The table below summarizes the typical analytical techniques used in the characterization and purity assessment of 3-(4-Cyanophenoxy)benzyl Acetate intended for use as a reference material.

| Analytical Technique | Purpose | Typical Findings |

| ¹H NMR | Structural Confirmation | Provides information on the number and environment of protons, confirming the arrangement of the benzyl (B1604629) acetate and cyanophenoxy moieties. |

| ¹³C NMR | Structural Confirmation | Reveals the carbon skeleton of the molecule, complementing the ¹H NMR data for a complete structural assignment. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for the cyano (C≡N), ester (C=O), and ether (C-O-C) functional groups present in the molecule. |

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular weight of the compound, providing further evidence of its identity. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification | Separates the main compound from impurities, allowing for the determination of purity, typically achieving >98% or higher for reference standards. |

| Elemental Analysis | Elemental Composition Verification | Determines the percentage of carbon, hydrogen, and nitrogen, which should correspond to the theoretical values for the molecular formula C₁₆H₁₃NO₃. |

The development of a certified reference material (CRM) for 3-(4-Cyanophenoxy)benzyl Acetate would further involve inter-laboratory comparisons to establish a consensus value for its purity and to provide a comprehensive certificate of analysis detailing its properties and the associated uncertainties. Such a CRM would be invaluable for laboratories involved in the synthesis or analysis of this compound and its derivatives, ensuring the traceability and international comparability of their measurement results.

Future Research Directions and Unexplored Avenues for 3 4 Cyanophenoxy Benzyl Acetate

Novel Catalyst Development for Enhanced Synthesis

The synthesis of 3-(4-Cyanophenoxy)benzyl Acetate (B1210297) typically involves a two-step process: an etherification to form the cyanophenoxy benzyl (B1604629) alcohol intermediate, followed by an esterification. Future research should focus on developing advanced catalysts to improve the efficiency, selectivity, and sustainability of both steps.

For the initial etherification, which is a variation of the Williamson ether synthesis, research into phase-transfer catalysts could be highly beneficial. These catalysts are known to accelerate reactions between components in different phases, which is common in this type of synthesis. Furthermore, the development of palladium-catalyzed C–O cross-coupling reactions offers a modern alternative to traditional methods. rsc.org Exploring novel ligand designs for palladium catalysts could lead to higher yields and milder reaction conditions, reducing energy consumption and by-product formation. Another avenue involves photoredox organocatalysis, which has been shown to enable the direct arylation of benzylic C-H bonds under mild conditions, potentially offering a completely new synthetic route. nih.gov

For the subsequent esterification of the 3-(4-Cyanophenoxy)benzyl alcohol intermediate, research into solid acid catalysts or enzyme-based catalysts presents a promising green alternative to traditional acid catalysts like sulfuric acid. rug.nl Lewis acid catalysts, such as bismuth(III) triflate, have also shown potential in promoting esterification with fewer side reactions. rug.nl The development of recyclable heterogeneous catalysts would significantly improve the process's environmental footprint by simplifying catalyst removal and reuse. researchgate.net

Investigation of Undiscovered Reactivity Pathways

The chemical structure of 3-(4-Cyanophenoxy)benzyl Acetate contains several functional groups—a nitrile (cyano), an ether, and an ester—whose interplay could lead to novel reactivity.

Future investigations should explore the selective transformation of these groups. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. youtube.com Studying these transformations in the context of the entire molecule could yield new derivatives with unique properties. The reaction of the nitrile group to form a cyanohydrin is another potential pathway to explore. youtube.com

The ether linkage, typically stable, can be cleaved under specific conditions. Research into novel reagents for the selective cleavage of aryl benzyl ethers could provide access to valuable phenol (B47542) and benzyl alcohol derivatives. nih.gov Additionally, the aromatic rings offer sites for electrophilic substitution reactions. Investigating the regioselectivity of these reactions could lead to a variety of functionalized analogs. Understanding the chemoselectivity of the molecule is crucial; for instance, when using a reducing agent, it is important to predict whether the ester or another functional group would be reduced first. youtube.com

Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the synthesis and subsequent reactions of 3-(4-Cyanophenoxy)benzyl Acetate, advanced in-situ characterization techniques are indispensable. These methods allow for real-time monitoring of reaction kinetics, intermediate formation, and catalyst behavior.

Future research would benefit from the application of in-line infrared (IR) spectroscopy probes. unal.edu.co These probes can be inserted directly into the reaction vessel to track the concentration changes of reactants, products, and intermediates by monitoring their characteristic vibrational bands. nih.gov This technique has been successfully used to monitor esterification reactions, providing valuable data for kinetic modeling and process optimization. unal.edu.conih.gov

Furthermore, scanning tunneling microscopy (STM) could be employed to study reactions at the liquid-solid interface, offering molecular-level insights into catalyst-free esterification processes. nih.gov For complex reaction mixtures, on-line mass spectrometry offers a powerful tool for identifying and quantifying all components, including trace impurities. nih.gov

Exploration of Emerging Material Science Applications

The unique combination of a rigid cyanophenoxy group and a more flexible benzyl acetate moiety suggests that 3-(4-Cyanophenoxy)benzyl Acetate and its derivatives could be valuable building blocks in material science.

The presence of the polar cyano group and aromatic rings suggests potential applications in the field of liquid crystals. Molecules with similar structures are known to exhibit mesogenic phases, and the specific geometry of 3-(4-Cyanophenoxy)benzyl Acetate could lead to novel liquid crystalline materials with specific optical or electronic properties.

Moreover, this compound could serve as a monomer or a precursor for the synthesis of advanced polymers. The nitrile group can participate in polymerization reactions, and the aromatic rings provide rigidity and thermal stability. Polymers incorporating this moiety could exhibit interesting properties for applications in electronics or as high-performance materials. The ability of the functional groups to participate in hydrogen bonding could also be exploited in the design of functional materials like co-crystals or polymer complexes. researchgate.net Star-shaped molecules with C3-symmetry, which can be synthesized from building blocks containing aromatic rings, have shown promise in various applications, including as electronic materials and in biomedical contexts. nih.gov

Integration with Automated Synthesis and Machine Learning Approaches

The future of chemical synthesis and discovery lies in the integration of automation and artificial intelligence. Applying these technologies to 3-(4-Cyanophenoxy)benzyl Acetate could dramatically accelerate research and development.

Automated flow chemistry platforms can be used to systematically and rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) for the synthesis of this compound. chemspeed.com This high-throughput approach, combined with in-line analytics, can generate large datasets that are ideal for machine learning applications. mit.eduresearchgate.net

Q & A

Q. What are the standard laboratory protocols for synthesizing 3-(4-Cyanophenoxy)benzyl Acetate?

- Methodological Answer : The compound can be synthesized via transesterification or esterification reactions. For example, immobilized lipases (e.g., Novozym®435) catalyze transesterification between benzyl alcohol derivatives and acyl donors (e.g., vinyl acetate) in solvents like n-heptane. Optimal conditions include 50 mg enzyme per 50 mL reaction volume, 300 rpm stirring, and 37–40°C . For chemical catalysis, ammonium cerium phosphate with H₂SO₄ has been used, requiring optimization of molar ratios (acid:alcohol) and catalyst loading (e.g., 0.47 M alcohol, 13.1 h reaction time) .

Q. Which analytical techniques are recommended for characterizing 3-(4-Cyanophenoxy)benzyl Acetate?

- Methodological Answer :

- Purity Analysis : Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) to quantify unreacted precursors and byproducts .

- Structural Confirmation : Employ nuclear magnetic resonance (NMR) for functional group identification (e.g., ester, cyano) and mass spectrometry (MS) for molecular weight validation. X-ray diffraction (XRD) may confirm crystallinity if applicable .

Q. What safety protocols are critical for handling 3-(4-Cyanophenoxy)benzyl Acetate in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers in cool (<25°C), dry, and ventilated areas, away from oxidizers, acids, or bases .

- Exposure Control : Use fume hoods for synthesis, nitrile gloves, and safety goggles. Monitor airborne concentrations with gas detectors .

- Waste Disposal : Treat as hazardous waste; consult licensed disposal services to prevent environmental release (e.g., aquatic toxicity concerns) .

Advanced Research Questions

Q. How can contradictory data on catalytic efficiency (enzymatic vs. chemical) be reconciled in synthesis optimization?

- Methodological Answer : Contradictions arise from differing reaction mechanisms. Enzymatic routes (e.g., lipases) follow Ping-Pong kinetics, where substrate inhibition may occur at high alcohol concentrations, while chemical catalysts (e.g., ammonium cerium phosphate) rely on acid-base interactions. To reconcile:

- Conduct parallel experiments under identical conditions (solvent, temperature).

- Use response surface methodology (RSM) to model interactions between variables (e.g., enzyme loading vs. acid-alcohol ratio) .

- Compare turnover numbers (TON) and activation energies to identify context-specific advantages .

Q. What statistical and computational approaches optimize reaction conditions for high-yield synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Central composite design (CCD) identifies critical variables (e.g., temperature, catalyst load) and their interactions .

- Machine Learning : Genetic algorithms (GA) predict optimal parameters (e.g., 96.32% conversion at 37.5°C, 13.31 U lipase) .

- Kinetic Modeling : Fit data to a bisubstrate Ping-Pong model to derive constants (e.g., , ) and validate via Lineweaver-Burk plots .

Q. How does catalyst stability impact scalability in enzymatic synthesis?

- Methodological Answer : Immobilized lipases (e.g., Novozym®435) retain >98% activity for 6 cycles and ~50% after 12 cycles due to enzyme leaching or conformational changes. To assess scalability:

- Perform long-term batch experiments with recycling.

- Monitor activity loss via residual substrate analysis (GC/HPLC).

- Compare with chemical catalysts (e.g., cerium phosphate) for cost-benefit analysis .

Q. What strategies mitigate neurotoxic or ecotoxic risks during large-scale research applications?

- Methodological Answer :

- Toxicity Screening : Use in vitro assays (e.g., murine neuroblastoma cells) to assess neurobehavioral effects at varying doses .

- Ecotoxicology : Perform OECD 201/202 tests on algae and Daphnia magna to determine EC₅₀ values. Implement biodegradability studies (e.g., OECD 301F) .

- Containment : Use closed-loop reactors and scrubbers to prevent volatile organic compound (VOC) release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.